

2,6-Dimethylcyclohexanone CAS number and identifiers

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Compound of Interest

Compound Name: 2,6-Dimethylcyclohexanone

Cat. No.: B152311

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An In-depth Technical Guide to 2,6-Dimethylcyclohexanone

This guide provides a comprehensive overview of **2,6-Dimethylcyclohexanone** (CAS No: 2816-57-1), a versatile ketone utilized as a chemical intermediate and solvent. The information is intended for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and analytical characterization.

Chemical Identifiers and Properties

2,6-Dimethylcyclohexanone is a flammable, colorless to light yellow liquid.^{[1][2]} It exists as a mixture of cis and trans isomers.^[1] Key identifiers and physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers for 2,6-Dimethylcyclohexanone

Identifier Type	Value
CAS Number	2816-57-1[1][3][4]
IUPAC Name	2,6-dimethylcyclohexan-1-one[3]
Molecular Formula	C ₈ H ₁₄ O[2][3][4]
Molecular Weight	126.20 g/mol [1][3][4]
InChI Key	AILVYPLQKCQNJC-UHFFFAOYSA-N[3]
Canonical SMILES	CC1CCCC(C1=O)C[3]
EC Number	220-570-6[1][3]
Beilstein/REAXYS No.	1099000[1]
PubChem CID	17780[2][3]
Synonyms	Cyclohexanone, 2,6-dimethyl-; NSC 5291[3]

Table 2: Physicochemical Properties of 2,6-Dimethylcyclohexanone

Property	Value	Reference
Density	0.925 g/mL at 25 °C	[1][2]
Boiling Point	174-176 °C	[1]
Flash Point	51 °C (123.8 °F) - closed cup	[1]
Refractive Index (n _{20/D})	1.447	[1]
Purity (Typical)	≥ 95% (GC)	[2]
Solubility	Soluble in water (2012 mg/L at 25 °C, est.)	[5]

Synthesis and Purification

The most direct laboratory synthesis of **2,6-dimethylcyclohexanone** involves the oxidation of the corresponding alcohol, 2,6-dimethylcyclohexanol.

Experimental Protocol: Synthesis via Oxidation

This protocol is based on the oxidation of 2,6-dimethylcyclohexanol using hydrogen peroxide.

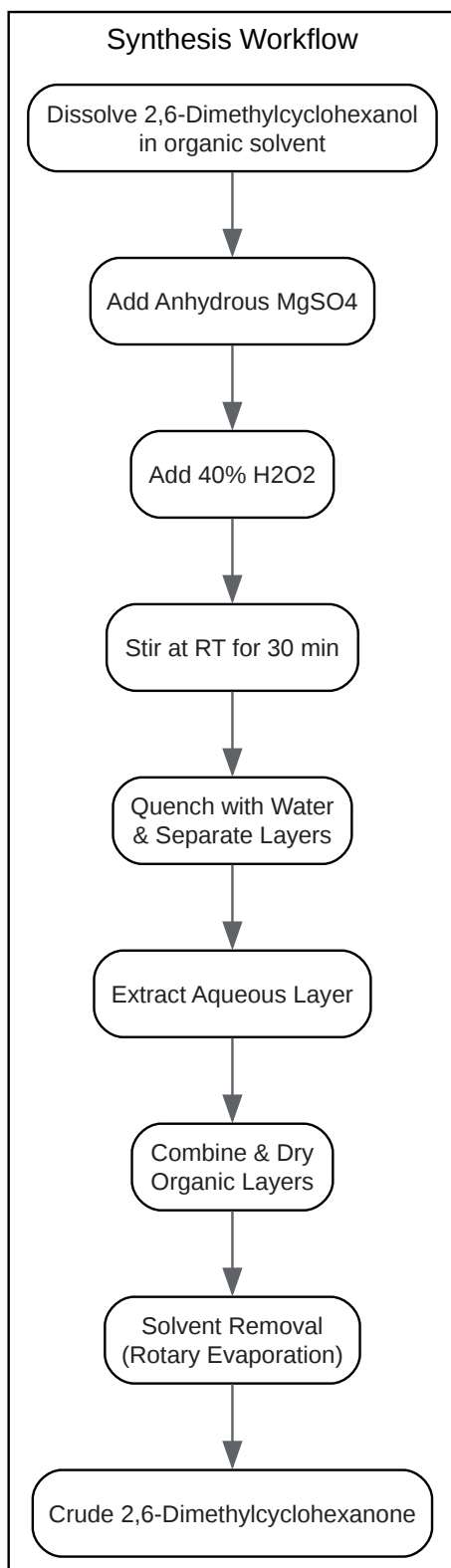
Materials:

- 2,6-dimethylcyclohexanol (6.4 g, 50 mmol)
- 40% Hydrogen Peroxide (H_2O_2) (5.1 cm^3 , 60 mmol)
- Anhydrous Magnesium Sulfate (MgSO_4) (4 g)
- Suitable organic solvent (e.g., dichloromethane)
- Water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylcyclohexanol (50 mmol) in a suitable solvent.
- Add anhydrous MgSO_4 (4 g) to the solution.
- Carefully add 40% H_2O_2 (60 mmol) to the mixture.
- Stir the reaction mixture vigorously at room temperature for 30 minutes.^[5]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure to yield crude **2,6-dimethylcyclohexanone**.

Expected Yield: Approximately 89% (5.61 g, 44.5 mmol).^[5]



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*Caption: Workflow for the synthesis of **2,6-dimethylcyclohexanone**.*

Experimental Protocol: Purification

Crude **2,6-dimethylcyclohexanone** can be purified by fractional distillation. For removal of persistent impurities, an acidic workup prior to distillation can be effective.

Materials:

- Crude **2,6-dimethylcyclohexanone**
- Dilute organic or inorganic acid (e.g., p-toluenesulfonic acid) or an acid ion exchanger
- Fractional distillation apparatus

Procedure:

- Heat the crude product with a catalytic amount of acid (e.g., 0.1% p-toluenesulfonic acid) to degrade impurities.
- Neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) and wash with water.
- Dry the organic material over anhydrous MgSO_4 .
- Set up a fractional distillation apparatus.
- Distill the material under atmospheric or reduced pressure, collecting the fraction corresponding to the boiling point of **2,6-dimethylcyclohexanone** (174-176 °C).

Chemical Reactivity and Applications

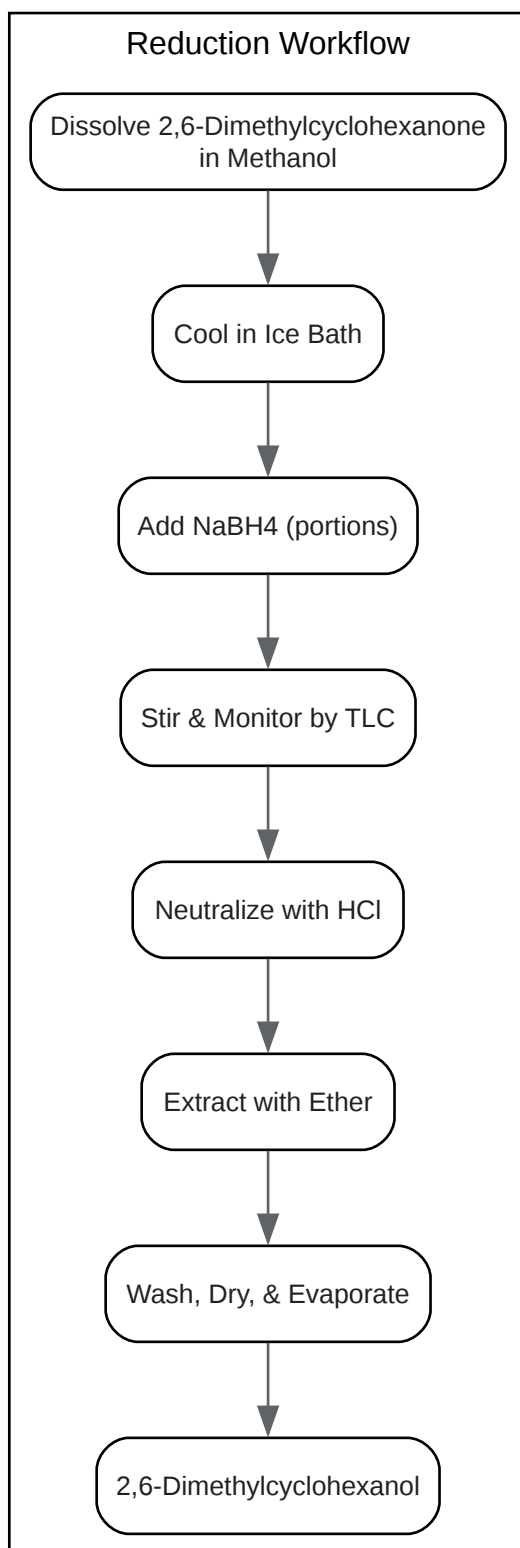
2,6-Dimethylcyclohexanone serves as a key intermediate in the synthesis of various organic molecules. Its utility in drug discovery is primarily as a building block for more complex structures.

Reduction to 2,6-Dimethylcyclohexanol

The ketone is readily reduced to the corresponding alcohol, 2,6-dimethylcyclohexanol. This reduction is significant as substituted cyclohexanols have been investigated for anesthetic properties, drawing structural comparisons to the common anesthetic Propofol.

Protocol: Sodium Borohydride Reduction

- Dissolve **2,6-dimethylcyclohexanone** (0.5 g) in methanol (10 mL) in an Erlenmeyer flask and cool in an ice bath.
- While stirring, add sodium borohydride (NaBH_4) (100 mg) in portions.
- Continue stirring in the ice bath and monitor the reaction by TLC.
- Upon completion, carefully add dilute HCl to neutralize excess NaBH_4 .
- Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO_4 , and evaporate the solvent to yield 2,6-dimethylcyclohexanol.



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Caption: Key reaction workflow: Reduction to 2,6-dimethylcyclohexanol.

Role in Drug Development

While **2,6-dimethylcyclohexanone** itself has not been reported to have significant biological activity, it is a precursor in synthesizing compounds of medicinal interest.

- **Anti-malarial Agents:** It was used in the synthesis of tetraoxanes, a class of compounds evaluated for anti-malarial activity.[\[3\]](#)
- **Anesthetic Research:** Its reduction product, 2,6-dimethylcyclohexanol, has been studied as a potential general anesthetic due to its structural similarity to propofol.[\[6\]](#)
- **General Synthesis:** It serves as a building block for pharmaceuticals and agrochemicals.[\[1\]](#)

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of **2,6-dimethylcyclohexanone**.

Table 3: Summary of Spectroscopic Data

Technique	Key Features and Expected Values
^1H NMR	Signals expected in the aliphatic region (~1.0-2.5 ppm). A doublet for the methyl protons (CH_3) and multiplets for the ring protons (CH and CH_2).
^{13}C NMR	A characteristic ketone carbonyl peak is expected downfield (~212 ppm). Aliphatic carbons will appear upfield. Spectra are available in databases for comparison. [4] [7]
IR Spectroscopy	A strong, sharp absorption band characteristic of a ketone $\text{C}=\text{O}$ stretch is expected around 1715 cm^{-1} . Additional peaks for $\text{C}-\text{H}$ stretching (~2800-3000 cm^{-1}) will be present. [4]
Mass Spectrometry (EI)	The molecular ion peak (M^+) is expected at $m/z = 126$. Common fragmentation patterns for cyclic ketones include alpha-cleavage and McLafferty rearrangements. [4]

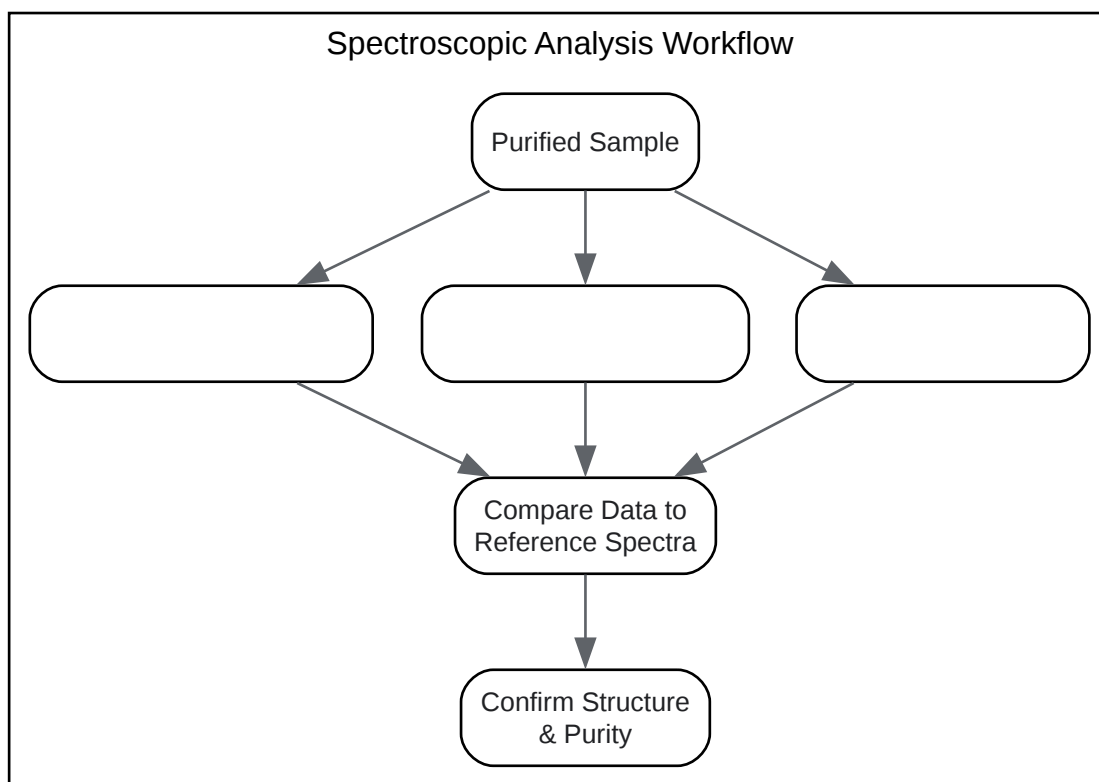
Protocol: Spectroscopic Analysis Workflow

Objective: To confirm the structure and purity of a synthesized sample.

Methodology:

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
 - Inject $1\text{ }\mu\text{L}$ into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5).
 - The GC oven program should ramp from a low temperature (e.g., $50\text{ }^\circ\text{C}$) to a high temperature (e.g., $250\text{ }^\circ\text{C}$) to separate components.
 - The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV .

- Analyze the retention time for purity and the mass spectrum for the molecular ion and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add tetramethylsilane (TMS) as an internal standard (δ 0.0).
 - Acquire ^1H and ^{13}C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
 - Process the spectra and compare the chemical shifts, multiplicities, and integrations to reference data.
- Infrared (IR) Spectroscopy:
 - Acquire a background spectrum of the empty instrument or clean ATR crystal.
 - Place a drop of the neat liquid sample on a salt plate (NaCl) or directly onto the ATR crystal.
 - Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Identify the characteristic C=O stretching frequency.



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*Caption: Logical workflow for the spectroscopic analysis of **2,6-dimethylcyclohexanone**.*

Safety and Handling

2,6-Dimethylcyclohexanone is a flammable liquid and vapor (GHS classification: Flammable Liquid 3).^{[1][3]}

- **Handling:** Use in a well-ventilated area. Ground containers and use spark-proof tools. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.
- **First Aid:** In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. Always consult the Safety Data Sheet (SDS) before use.

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